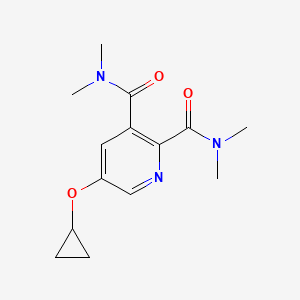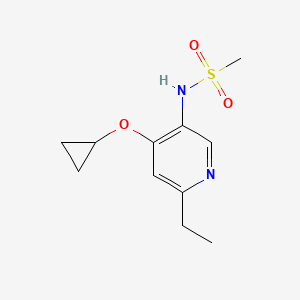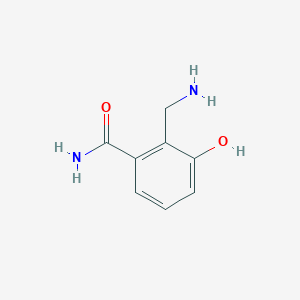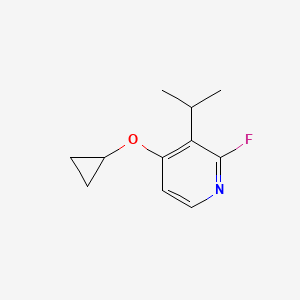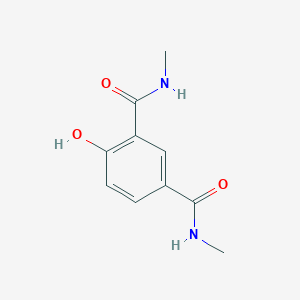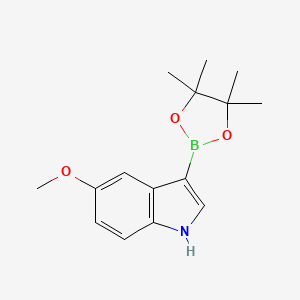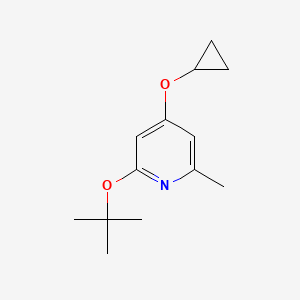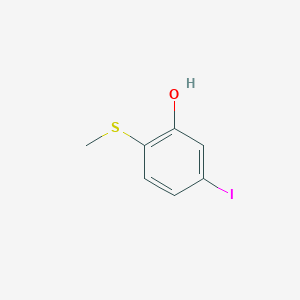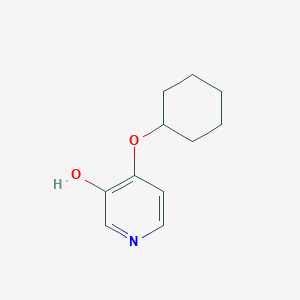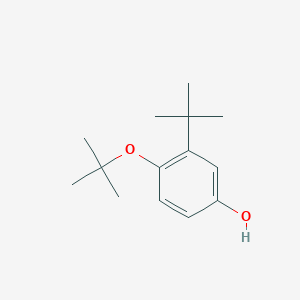
4-Tert-butoxy-3-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-3-tert-butylphenol is an organic compound with the molecular formula C14H22O2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a tert-butoxy group, and a tert-butyl group is attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Tert-butoxy-3-tert-butylphenol can be synthesized through the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form 4-tert-butylphenol.
Etherification: The 4-tert-butylphenol is then reacted with tert-butyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and separation techniques is crucial in industrial settings to minimize by-products and maximize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butoxy-3-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Phenolic compounds and alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4-Tert-butoxy-3-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of resins, coatings, and as a stabilizer in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 4-tert-butoxy-3-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s tert-butyl and tert-butoxy groups contribute to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Lacks the tert-butoxy group, making it less stable and less reactive in certain applications.
2,4-di-tert-Butylphenol: Contains two tert-butyl groups, offering different steric and electronic properties.
Bisphenol A: Contains two phenolic groups, used extensively in the production of polycarbonate plastics and epoxy resins.
Uniqueness
4-Tert-butoxy-3-tert-butylphenol is unique due to its combination of tert-butyl and tert-butoxy groups, providing enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance and resistance to degradation.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
3-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-9-10(15)7-8-12(11)16-14(4,5)6/h7-9,15H,1-6H3 |
Clave InChI |
KGMQPCSEDLFKMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


